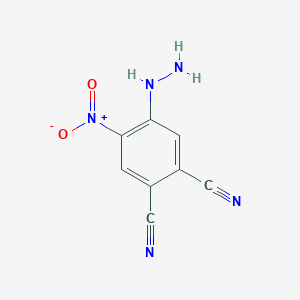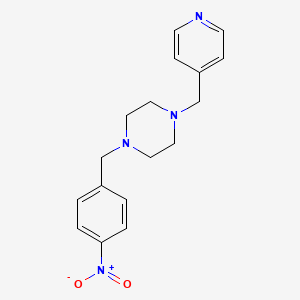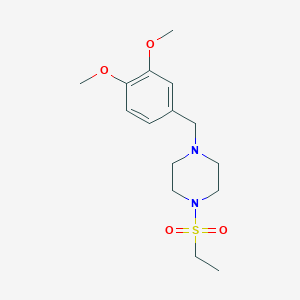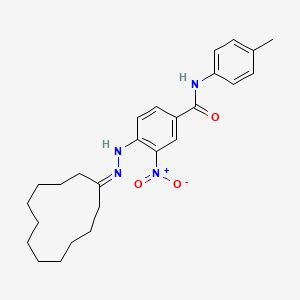![molecular formula C28H33N3 B10877849 9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them highly valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multiple steps, starting with the functionalization of the carbazole core. One common method involves the alkylation of 9H-carbazole with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction with 4-(3-phenylpropyl)piperazine. The final step involves the methylation of the piperazine nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carbazole quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. In optoelectronic applications, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-bis(9-octyl-9H-carbazole-2-yl)pyridine
- 3,5-bis(9-octyl-9H-carbazole-3-yl)pyridine
Comparison
Compared to similar compounds, 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE exhibits unique properties such as enhanced thermal stability and superior charge transport abilities. These characteristics make it particularly suitable for applications in high-performance optoelectronic devices and advanced materials.
Propriétés
Formule moléculaire |
C28H33N3 |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
9-ethyl-3-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C28H33N3/c1-2-31-27-13-7-6-12-25(27)26-21-24(14-15-28(26)31)22-30-19-17-29(18-20-30)16-8-11-23-9-4-3-5-10-23/h3-7,9-10,12-15,21H,2,8,11,16-20,22H2,1H3 |
Clé InChI |
YAWVDKMXPAXGBG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CCCC4=CC=CC=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)
![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)

![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)
![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)

![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)

![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)

